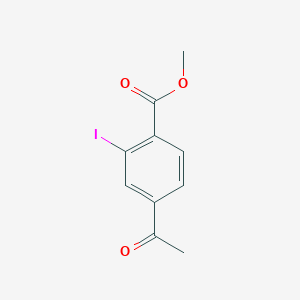
Methyl 4-acetyl-2-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-acetyl-2-iodobenzoate: is an organic compound that belongs to the class of iodinated benzoates It is characterized by the presence of an iodine atom, an acetyl group, and a methyl ester group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-acetyl-2-iodobenzoate can be synthesized through a multi-step process involving the iodination of a benzoic acid derivative followed by esterification and acetylation. One common method involves the iodination of 4-acetylbenzoic acid using iodine and a suitable oxidizing agent, followed by esterification with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the controlled iodination of the benzoic acid derivative, followed by purification and esterification. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-acetyl-2-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as the Sonogashira coupling, where it reacts with alkynes to form new carbon-carbon bonds.
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Sonogashira Coupling: Palladium catalysts and copper co-catalysts in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoates.
Coupling Products: Bisarylethynes or other coupled products.
Reduction Products: Alcohol derivatives of the original compound.
Applications De Recherche Scientifique
Methyl 4-acetyl-2-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 4-acetyl-2-iodobenzoate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The ester group can be hydrolyzed to release the corresponding acid, which may further interact with biological targets.
Comparaison Avec Des Composés Similaires
Methyl 4-iodobenzoate: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Methyl 2-iodobenzoate: Has the iodine atom in a different position, affecting its reactivity and applications.
Methyl 4-acetylbenzoate: Lacks the iodine atom, limiting its use in radiolabeling and certain coupling reactions.
Uniqueness: Methyl 4-acetyl-2-iodobenzoate is unique due to the combination of the iodine atom, acetyl group, and methyl ester group, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various synthetic and research applications.
Propriétés
Formule moléculaire |
C10H9IO3 |
|---|---|
Poids moléculaire |
304.08 g/mol |
Nom IUPAC |
methyl 4-acetyl-2-iodobenzoate |
InChI |
InChI=1S/C10H9IO3/c1-6(12)7-3-4-8(9(11)5-7)10(13)14-2/h3-5H,1-2H3 |
Clé InChI |
RDAGQXCSSLGQGX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)C(=O)OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



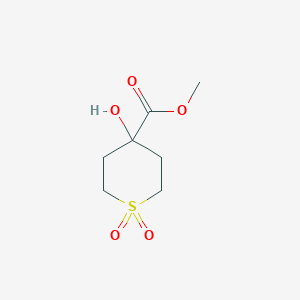
![{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B13553918.png)
![1-[2-(1H-1,2,3-Triazol-1-ylmethyl)-4-morpholinyl]-2-propen-1-one](/img/structure/B13553919.png)
![1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanaminedihydrochloride](/img/structure/B13553924.png)

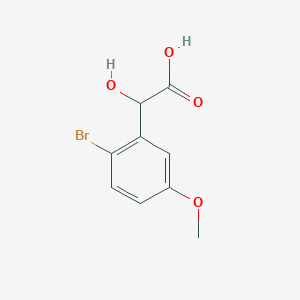
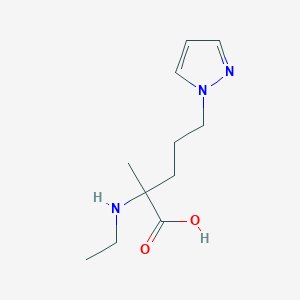
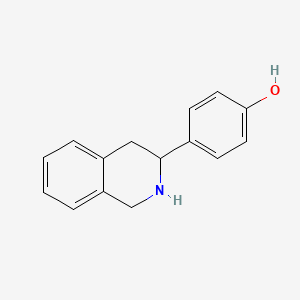


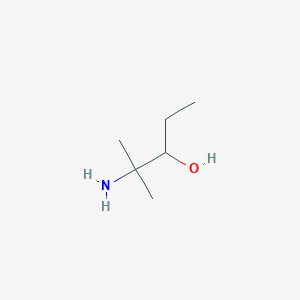
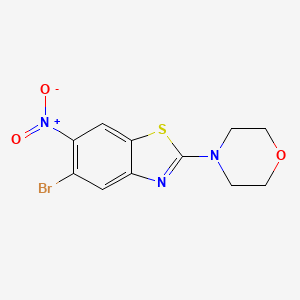
![2-Amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13553999.png)
